molecular formula C8H11BrF2 B2868982 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane CAS No. 2287310-29-4

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane

Cat. No.: B2868982
CAS No.: 2287310-29-4
M. Wt: 225.077
InChI Key: ZBUNLGPLXUIFJU-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane ( 2287310-29-4) is a halogenated cyclohexane derivative of high interest in organic synthesis and pharmaceutical research. This compound is characterized by a bromomethyl group and a difluoromethylidene group attached to a cyclohexane ring, with a molecular formula of C8H11BrF2 and a molecular weight of 225.07 g/mol . It is typically supplied with a purity of 95% . The presence of both a reactive bromine atom and fluorinated groups makes this molecule a valuable bifunctional synthetic intermediate. The bromomethyl group serves as an excellent alkylating agent and is amenable to further functionalization via cross-coupling reactions or nucleophilic substitution. The difluoromethylidene moiety can be utilized to modulate the compound's electronic properties, metabolic stability, and lipophilicity, which is a crucial strategy in the design of bioactive molecules and advanced materials. Researchers employ this compound as a key building block for constructing more complex, fluorinated structures. It should be stored at 2-8°C . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-(difluoromethylidene)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2/c9-5-6-1-3-7(4-2-6)8(10)11/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNLGPLXUIFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(F)F)CCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane typically involves the bromination of cyclohexane derivatives followed by difluoromethylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: Reduction of the difluoromethylidene group can yield difluoromethyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield substituted cyclohexane derivatives.
  • Oxidation reactions produce alcohols or ketones.
  • Reduction reactions result in difluoromethyl derivatives.

Scientific Research Applications

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in developing pharmaceuticals with unique properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethylidene group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The following table compares key properties of 1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted Reactivity/Applications References
This compound C8H11BrF2 217.08 -CH2Br, =CF2 High electrophilicity; potential crosslinking agent Inferred
1-(Bromomethyl)-4-(trifluoromethyl)cyclohexane C8H12BrF3 245.08 -CH2Br, -CF3 SN2 reactions; pharmaceutical intermediates
1-(Bromomethyl)-4-(tert-butyl)cyclohexane C11H21Br 233.19 -CH2Br, -C(CH3)3 Steric hindrance reduces reaction rates
1-(Bromomethyl)-4-methoxycyclohexane C8H15BrO 213.11 -CH2Br, -OCH3 Polar group enhances solubility in polar solvents
1-(Bromomethyl)-1-methanesulfonylcyclohexane C8H15BrO2S 255.17 -CH2Br, -SO2CH3 Stabilizes adjacent carbocations; polymer synthesis
Key Observations:
  • Electron-Withdrawing Groups (EWGs): The difluoromethylidene (=CF2) and trifluoromethyl (-CF3) groups () enhance electrophilicity, making these compounds more reactive in nucleophilic substitutions compared to electron-donating groups like methoxy (-OCH3) .
  • Steric Effects: Bulky substituents (e.g., tert-butyl in ) hinder reaction accessibility, whereas linear groups (e.g., -CH2Br) favor SN2 mechanisms.
  • Applications: Bromomethyl derivatives with sulfonyl or trifluoromethyl groups () are prioritized in drug discovery due to their metabolic stability and binding affinity.

Biological Activity

1-(Bromomethyl)-4-(difluoromethylidene)cyclohexane is an organic compound notable for its unique structural features, including a bromomethyl group and a difluoromethylidene group attached to a cyclohexane ring. These modifications enhance its potential biological activity, making it a subject of interest in medicinal chemistry and drug discovery. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Weight : 225.07 g/mol
  • Chemical Structure : The compound features a cyclohexane ring with specific substitutions that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to:

  • Electrophilic Properties : The bromomethyl group acts as an electrophile, allowing the compound to react with nucleophilic sites in various biological molecules, such as proteins and nucleic acids.
  • Stability and Reactivity : The difluoromethylidene group contributes to the stability of the compound while also enhancing its reactivity towards specific targets in biological systems.

Biological Activity and Applications

Research has indicated several potential applications for this compound in various fields:

1. Drug Discovery

  • Investigated for its potential as a bioactive compound in drug development, particularly for targeting specific diseases.
  • Its unique structure may allow it to interact with various biological pathways, making it a candidate for further pharmacological studies.

2. Antimicrobial Activity

  • Preliminary studies suggest that this compound exhibits antimicrobial properties , potentially useful in developing new antibiotics or antifungal agents. Its ability to disrupt microbial cell functions could be harnessed for therapeutic purposes .

3. Pest Control

  • The compound has been explored for use as a pesticide , particularly against nematodes and fungi, due to its low toxicity to non-target organisms . This aspect is crucial for agricultural applications where environmental safety is a priority.

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated effectiveness against Gram-positive bacteria, suggesting potential as an antibiotic .
Study BPesticidal ActivityShowed significant nematicidal effects with minimal impact on beneficial insects, indicating its suitability for integrated pest management strategies .
Study CDrug DevelopmentIdentified interactions with key enzymes involved in metabolic pathways, proposing its role as a lead compound in pharmacotherapy.

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